1-(4-Chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pyrrolidine-2,5-dione
Overview
Description
1-(4-Chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C21H23ClN2O4 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound 1-(4-chlorophenyl)-3-[[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino]-2,5-pyrrolidinedione is 402.1346349 g/mol and the complexity rating of the compound is 553. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
Antimicrobial and Anticancer Agents
Novel compounds with the structure incorporating elements similar to "1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethylamino]-2,5-pyrrolidinedione" have been synthesized and evaluated for their antimicrobial and anticancer activities. Some derivatives exhibited higher anticancer activity than reference drugs, indicating potential therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Properties
Research into dihydropyridine analogs, which share structural similarities, has shown significant antioxidant activities. These compounds act as potent antioxidants and chelating agents, suggesting their utility in treating diseases associated with oxidative stress (Sudhana & Pradeepkiran Jangampalli Adi, 2019).
Chemical Methodologies and Materials Development
Polymeric Protecting Groups
Studies on the synthesis of novel polymeric amino protecting groups have provided insights into the use of related chemical structures for protecting amino groups during synthetic procedures, enhancing the efficiency of chemical synthesis (Gormanns & Ritter, 1994).
Electro-Optic Materials
The development of donor-acceptor chromophores for nonlinear optical/electro-optic materials has been advanced through the synthesis of heterocycle-based compounds. These findings contribute to the creation of highly transparent nonlinear optical materials with potential applications in photonic technologies (Facchetti et al., 2003).
Nootropic Agents
The synthesis of 1,4-disubstituted 2-oxopyrrolidines and related compounds has been explored for their potential nootropic (cognitive-enhancing) activities. This research is part of ongoing efforts to discover new therapeutic agents for improving cognitive function (Valenta, Urban, Taimr, & Polívka, 1994).
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]pyrrolidine-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN2O4/c1-23(11-10-14-4-9-18(27-2)19(12-14)28-3)17-13-20(25)24(21(17)26)16-7-5-15(22)6-8-16/h4-9,12,17H,10-11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWUYIGPEAFSRB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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